molecular formula C15H14N2O B11871761 5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol CAS No. 15462-71-2

5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol

Cat. No.: B11871761
CAS No.: 15462-71-2
M. Wt: 238.28 g/mol
InChI Key: RKPVQGRTUZTWHK-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol typically involves the Paal–Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with 2,5-hexanedione in acetic acid (AcOH) to form the desired pyrrole derivative . The reaction conditions include heating the mixture at a specific temperature to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

15462-71-2

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)quinolin-8-ol

InChI

InChI=1S/C15H14N2O/c1-10-5-6-11(2)17(10)13-7-8-14(18)15-12(13)4-3-9-16-15/h3-9,18H,1-2H3

InChI Key

RKPVQGRTUZTWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C3C=CC=NC3=C(C=C2)O)C

Origin of Product

United States

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